molecular formula C12H15NO2 B2387515 Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate CAS No. 2248338-16-9

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate

Cat. No.: B2387515
CAS No.: 2248338-16-9
M. Wt: 205.257
InChI Key: RSBPLPJKAAQLFC-WDEREUQCSA-N
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Description

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide and other strong nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzymatic activity and biochemical pathways. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPLPJKAAQLFC-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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